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Introduction

Ethyl (tosylmethyl)carbamate is a niche organic compound characterized by the presence of
a carbamate group and a tosyl (p-toluenesulfonyl) moiety. This unique combination of
functional groups makes it a molecule of interest in synthetic organic chemistry, potentially as
an intermediate in the synthesis of more complex molecules, including pharmacologically active
compounds. The tosyl group is an excellent leaving group and can activate the adjacent
methylene group for various nucleophilic substitution reactions, while the carbamate
functionality is a key structural motif in many pharmaceuticals and can act as a bioisostere for
amide bonds or as a directing group in synthesis.

This technical guide provides a comprehensive overview of the molecular structure, properties,
a plausible synthetic route, and detailed spectroscopic analysis of Ethyl
(tosylmethyl)carbamate.

Molecular Structure and Properties

Ethyl (tosylmethyl)carbamate, with the IUPAC name ethyl N-[(4-
methylphenyl)sulfonylmethyl]carbamate, possesses the molecular formula C11H15NOA4S.[1] Its
structure features a central nitrogen atom linked to an ethyl carbamate group and a tosylmethyl

group.
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Structure:

A summary of its key chemical and physical properties is presented in Table 1.

Property Value Reference
Molecular Formula C11H15N0O4Ss [1]
Molecular Weight 257.31 g/mol [1]
ethyl N-[(4-
IUPAC Name methylphenyl)sulfonylmethyl]c [1]
arbamate
CAS Number 2850-26-2 [1][2]
Topological Polar Surface Area
72.47 A2 [2]
(TPSA)
LogP 1.47232 [2]
Hydrogen Bond Donors 1 [2]
Hydrogen Bond Acceptors 4 [2]
Rotatable Bonds 4 [2]

Synthesis of Ethyl (tosylmethyl)carbamate

While a specific, detailed experimental protocol for the synthesis of Ethyl
(tosylmethyl)carbamate is not readily available in the published literature, a highly plausible
and efficient route involves the reaction of tosylmethylamine with ethyl chloroformate. This is a
standard method for the formation of N-alkyl carbamates.[3]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the readily available p-
toluenesulfinic acid, proceeding through tosylmethylamine, and culminating in the final product.
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Step 1: Synthesis of Tosylmethylamine
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Step 2: Carbamate Formatjon

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Ethyl (tosylmethyl)carbamate.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of similar carbamates.
Step 1: Synthesis of Tosylmethylamine

Tosylmethylamine can be prepared from p-toluenesulfinic acid, formaldehyde, and ammonia via
a Mannich-type reaction.

Materials:
¢ p-Toluenesulfinic acid sodium salt

o Formaldehyde (37% aqueous solution)
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Ammonium chloride

Sodium hydroxide

Diethyl ether

Hydrochloric acid
Procedure:

» A solution of p-toluenesulfinic acid is prepared by acidifying an aqueous solution of its
sodium salt with hydrochloric acid and extracting with diethyl ether.

o To the ethereal solution of p-toluenesulfinic acid, an aqueous solution of formaldehyde and
ammonium chloride is added.

e The mixture is stirred vigorously at room temperature for several hours.
e The reaction mixture is then made alkaline with sodium hydroxide solution.
e The aqueous layer is extracted with diethyl ether.

e The combined organic layers are dried over anhydrous sodium sulfate and the solvent is
removed under reduced pressure to yield tosylmethylamine, which can be further purified by
recrystallization or chromatography.

Step 2: Synthesis of Ethyl (tosylmethyl)carbamate

Materials:

Tosylmethylamine

Ethyl chloroformate

Triethylamine

Anhydrous dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution
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e Brine
e Anhydrous magnesium sulfate
Procedure:

 In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel,
and a nitrogen inlet, dissolve tosylmethylamine (1 equivalent) and triethylamine (1.1
equivalents) in anhydrous DCM.

e Cool the mixture to 0 °C in an ice bath.

e Add a solution of ethyl chloroformate (1.05 equivalents) in anhydrous DCM dropwise via the
dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours.

e Monitor the reaction progress by thin-layer chromatography (TLC).
e Upon completion, quench the reaction by adding water.

» Transfer the mixture to a separatory funnel and wash the organic layer sequentially with
saturated aqueous sodium bicarbonate solution and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

o Purify the crude Ethyl (tosylmethyl)carbamate by column chromatography on silica gel or
by recrystallization.

Spectroscopic Data and Analysis

Experimental tH NMR and IR spectra of Ethyl (tosylmethyl)carbamate are available in the
SpectraBase database.[1] The sample for these spectra was provided by A. M. Van Leusen, a
prominent researcher in the field of tosyl-containing compounds.[1]

Predicted *H NMR Spectral Data
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Based on the structure and data from analogous compounds such as ethyl N-

benzylcarbamate, the following proton NMR signals are predicted (in CDCIs):

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~7.8 Doublet 2H
ortho to SOz group
Aromatic protons
~7.3 Doublet 2H
meta to SOz group
~55 Broad singlet 1H N-H proton
) -CHz- group adjacent
~4.8 Singlet 2H
toNand S
~4.1 Quartet 2H -O-CHz2- of ethyl group
~24 Singlet 3H Aromatic -CHs group
~1.2 Triplet 3H -CHs of ethyl group

Predicted **C NMR Spectral Data

Chemical Shift (6, ppm)

Assignment

~ 156 Carbonyl carbon (C=0)

~ 144 Aromatic carbon attached to -CHs
~ 136 Aromatic carbon attached to -SO:
~130 Aromatic C-H (meta to SO2)
~128 Aromatic C-H (ortho to SO2)

~ 62 -O-CHz2- of ethyl group

~ 55 -CH:z- group adjacentto N and S
~21 Aromatic -CHs group

~14 -CHs of ethyl group
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Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the different functional

groups present in the molecule.

Wavenumber (cm—?) Vibration Functional Group
~ 3300 N-H stretching Carbamate
~ 2980-2850 C-H stretching (aliphatic) Methylene, Methyl
~ 1710 C=0 stretching (strong) Carbamate
~ 1520 N-H bending Carbamate
1330 & 1150 Asymmetric & Symmetric SO2 Sulfone
stretching
~ 1250 C-O stretching Carbamate

Predicted Mass Spectrometry Data

In a mass spectrum (Electron lonization), the molecular ion peak (M*) would be observed at
m/z = 257. Key fragmentation patterns would likely involve the cleavage of the C-N bond, the
C-S bond, and the loss of the ethyl group. Characteristic fragments would include the tosyl
cation (m/z = 155) and the ethyl carbamate fragment.

Conclusion

Ethyl (tosylmethyl)carbamate is a well-defined organic molecule with potential applications in
synthetic chemistry. This guide has provided a detailed overview of its molecular structure,
physicochemical properties, a plausible and detailed synthetic methodology, and a
comprehensive analysis of its expected spectroscopic characteristics. The availability of
experimental spectra in established databases provides a solid foundation for the identification
and characterization of this compound in research and development settings. The synthetic
protocol and spectral data presented herein serve as a valuable resource for scientists working
with this and related molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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